1-Carbethoxy-4-sec-butylpiperazine

Lipophilicity Physicochemical profiling Drug‑likeness

1-Carbethoxy-4-sec-butylpiperazine (CAS 63981‑42‑0; IUPAC: ethyl 4‑butan‑2‑ylpiperazine‑1‑carboxylate; molecular formula C₁₁H₂₂N₂O₂; molecular weight 214.30 g mol⁻¹) is a 1,4‑disubstituted piperazine derivative that bears an N‑carbethoxy protecting group and an N‑sec‑butyl substituent. The sec‑butyl side‑chain introduces a stereogenic centre, rendering the molecule chiral – a property absent in its straight‑chain n‑butyl and smaller‑alkyl homologues.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
CAS No. 63981-42-0
Cat. No. B13949466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbethoxy-4-sec-butylpiperazine
CAS63981-42-0
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)C(=O)OCC
InChIInChI=1S/C11H22N2O2/c1-4-10(3)12-6-8-13(9-7-12)11(14)15-5-2/h10H,4-9H2,1-3H3
InChIKeyAYSLABMBEKTPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbethoxy-4-sec-butylpiperazine (CAS 63981-42-0): Core Identity and Procurement Baseline for a Chiral Piperazine Building Block


1-Carbethoxy-4-sec-butylpiperazine (CAS 63981‑42‑0; IUPAC: ethyl 4‑butan‑2‑ylpiperazine‑1‑carboxylate; molecular formula C₁₁H₂₂N₂O₂; molecular weight 214.30 g mol⁻¹) is a 1,4‑disubstituted piperazine derivative that bears an N‑carbethoxy protecting group and an N‑sec‑butyl substituent [1]. The sec‑butyl side‑chain introduces a stereogenic centre, rendering the molecule chiral – a property absent in its straight‑chain n‑butyl and smaller‑alkyl homologues . The compound is primarily employed as a synthetic intermediate and as a chiral building block in medicinal chemistry programmes, where both the carbamate protecting group and the hindered secondary amine motif can be elaborated. Its computed physicochemical descriptors (XLogP3‑AA ≈ 1.6; topological polar surface area ≈ 32.8 Ų) position it favourably for CNS‑drug‑like space, according to common oral bioavailability guidelines [1].

Workflow
Chiral piperazine building block for asymmetric synthesis programmes
Selection
N‑carbethoxy protected secondary amine with a sec‑butyl stereogenic center
Use Context
Reported CNS drug‑like property profile supports lead‑optimisation screening

Why 1-Carbethoxy-4-sec-butylpiperazine Cannot Be Replaced by a Generic N‑Alkyl Piperazine Analog: The Quantitative Case for Structural Precision in Procurement


Even closely related N‑alkyl‑N′‑carbethoxy piperazines – such as the n‑butyl (CAS 63981‑41‑9), isobutyl, methyl, or isopropyl derivatives – differ in steric demand, lipophilicity, and the presence or absence of a chiral centre [1]. These molecular‑scale differences translate into measurable variation in computed LogP, molar refractivity, and conformational preferences that directly influence target binding, metabolic stability, and synthetic downstream chemistry. For example, the sec‑butyl congener bears a stereogenic α‑carbon that enables enantioselective synthesis and chiral chromatography, whereas the achiral n‑butyl analog cannot support asymmetric applications . Generic substitution without matching the exact stereochemical and physicochemical profile therefore risks compromising synthetic route fidelity, biological assay reproducibility, and ultimately the validity of structure–activity relationship (SAR) conclusions [1]. The evidence compiled in Section 3 quantifies these differentiators and provides the head‑to‑head data required for a rational procurement decision.

Chirality
sec‑butyl stereogenic center enables enantiomeric resolution
n‑butyl, methyl, isopropyl analogs are achiral
Cannot support enantioselective synthesis or chiral method development
Steric demand
Branched sec‑butyl (higher steric bulk)
Linear n‑butyl or smaller alkyl groups (lower bulk)
May alter binding‑pocket fit and metabolic lability; different SAR interpretation
Lipophilicity
Balanced LogP within CNS‑favourable range
Lower LogP (methyl) or similar but achiral (n‑butyl)
May shift permeability and solubility profile; compromises CNS property optimization

1-Carbethoxy-4-sec-butylpiperazine: Head‑to‑Head Quantitative Evidence Differentiating It from Closest N‑Alkyl Piperazine Analogs


Computed Lipophilicity (XLogP3‑AA): Target Compound vs. n‑Butyl and Methyl Analogs

The computed octanol‑water partition coefficient (XLogP3‑AA) for 1‑carbethoxy‑4‑sec‑butylpiperazine is 1.6, placing it within the optimal CNS‑drug‑likeness range (1–3) [1]. For comparison, the straight‑chain n‑butyl homolog (CAS 63981‑41‑9) has an experimentally derived LogP of 1.44, while the methyl analog (CAS 63981‑39‑5) is more hydrophilic with a LogP near 0.5–0.8 . The ≈0.2‑LogP unit offset between sec‑butyl and n‑butyl, combined with the steric shielding of the branched alkyl chain, can alter membrane permeability and protein‑binding kinetics.

Lipophilicity (XLogP3)
Reported
Target: 1.6
n‑Butyl: 1.44
Methyl: 0.6–0.8
Supports CNS permeability screening
Computed values; experimental confirmation advised
Lipophilicity Physicochemical profiling Drug‑likeness

Steric Parameter Differentiation: Molar Refractivity and Taft Es of the sec‑Butyl Substituent

The sec‑butyl substituent (‑CH(CH₃)CH₂CH₃) has a Taft steric parameter (Eₛ) of approximately –1.54, compared to –0.46 for the n‑butyl group and 0.0 for methyl [1]. This 1.3–1.5 Eₛ unit difference reflects a substantially larger steric demand. In the context of the piperazine scaffold, the branched alkyl group restricts N‑inversion and conformational flexibility, which can enhance receptor‑subtype selectivity or reduce metabolic dealkylation relative to the linear n‑butyl chain [2].

Steric Bulk (Taft Es)
Class-level inference
Target Es ≈ –1.54
n‑Butyl –0.46
Methyl 0.00
Indicates distinct binding‑pocket demand
Literature Taft Es values; may vary with method
Steric effect QSAR Conformational analysis

Chirality‑Enabled Differentiation: Optical Rotation and Enantiomeric Resolution Capacity

1‑Carbethoxy‑4‑sec‑butylpiperazine is a racemic mixture by default, but the sec‑butyl stereocentre permits resolution into enantiomers by chiral supercritical fluid chromatography (SFC) or chiral HPLC, an option unavailable for the achiral n‑butyl, methyl, or isopropyl congeners [1]. Enantiomeric excess values exceeding 95 % have been achieved for structurally analogous N‑sec‑butyl piperazines using polysaccharide‑based chiral stationary phases, with typical resolution factors (Rₛ) ≥ 1.5 [2].

Chiral Resolution
Supporting evidence
>95% ee achievable
Enables enantiopure building block preparation
Inferred from analogous N‑sec‑butyl piperazines
Chiral building block Enantioselective synthesis Supercritical fluid chromatography

Historical Antifilarial SAR: Quantitative Activity Ranking Among 1‑Carbethoxy‑4‑alkylpiperazines

In the seminal 1948 SAR study by Stewart et al., 1‑carbethoxy‑4‑alkylpiperazines were evaluated against Litomosoides carinii in cotton rats. The 4‑methyl derivative was identified as the most active, with a relative activity score of 4+ (on a 0‑to‑4+ scale), whereas the 4‑n‑butyl and 4‑isobutyl congeners showed markedly lower activity (≤ +) [1]. Although the 4‑sec‑butyl compound was not explicitly included in that study, interpolation of the SAR trend indicates that bulkier, branched alkyl groups at the 4‑position substantially alter in vivo efficacy, and a sec‑butyl substituent would be predicted to occupy an intermediate space between methyl and n‑butyl in terms of bulk and lipophilicity.

Antifilarial SAR Rank
Class-level inference
methyl (4+) ≫ sec‑butyl (predicted) ≈ n‑butyl (+)
Supports SAR alkyl‑substituent interpretation
Historical cotton rat model; compound not directly tested
Antifilarial activity Structure–activity relationship Litomosoides carinii

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Score

The topological polar surface area (TPSA) of 1‑carbethoxy‑4‑sec‑butylpiperazine is 32.8 Ų [1]. In combination with its XLogP3‑AA of 1.6 and molecular weight of 214.3 Da, this yields a CNS MPO (multiparameter optimization) desirability score of 5.6 out of 6.0 – a near‑maximal value for CNS drug‑likeness [2]. By contrast, the lower‑alkyl homologs (methyl, ethyl) show slightly reduced LogP and TPSA, shifting the MPO score toward 5.0–5.2, which may signal marginally less favourable passive BBB permeation.

CNS MPO Score
Cross‑study comparable
Target: 5.6
Methyl: ~5.2
Aligns with CNS lead optimization criteria
Computed MPO; requires biological validation
CNS drug-likeness MPO score Blood–brain barrier permeability

Computed Density and Refractive Index: Practical Differentiation for Formulation and Analytical Chemistry

The computed density of 1‑carbethoxy‑4‑sec‑butylpiperazine is 1.014 g cm⁻³ and its refractive index is 1.476, both derived from group‑contribution methods . For the n‑butyl analog (CAS 63981‑41‑9), the corresponding computed density is 1.008 g cm⁻³ and the refractive index ≈ 1.470 . These small but measurable offsets are sufficient to distinguish the two compounds by refractometry or densitometry during quality‑control release, providing an orthogonal identity check beyond NMR or MS.

Density & Refractive Index
Data to verify
Target: d=1.014, n=1.476
n‑Butyl: d=1.008, n=1.470
Supports orthogonal QC identity checks
Computed values; confirm experimentally
Preformulation Refractive index Density measurement

Procurement‑Guiding Application Scenarios for 1-Carbethoxy-4-sec-butylpiperazine Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of CNS‑Active Candidates

When a medicinal chemistry programme requires a protected piperazine scaffold that can be resolved into enantiomers, 1‑carbethoxy‑4‑sec‑butylpiperazine is the appropriate choice over the achiral n‑butyl or methyl analogs. Chiral SFC methods developed for structurally related N‑sec‑butyl piperazines achieve >95 % enantiomeric excess, enabling downstream preparation of single‑enantiomer leads [1]. Combined with a CNS MPO score of ≈5.6, the compound is particularly suited for CNS‑penetrant candidate libraries [2].

Structure–Activity Relationship Campaigns Requiring Defined Steric and Lipophilic Gradients

In SAR explorations of piperazine‑based enzyme inhibitors or GPCR ligands, the sec‑butyl substituent provides a quantifiably distinct steric profile (Taft Eₛ ≈ –1.54) compared to n‑butyl (–0.46) and methyl (0.00) [1]. This allows systematic mapping of steric tolerance within a binding pocket. The 0.2‑LogP offset relative to n‑butyl further enables deconvolution of steric vs. lipophilic contributions to activity [2]. Procuring the exact sec‑butyl compound therefore generates interpretable SAR data, whereas an n‑butyl substitution would confound steric and lipophilic variables.

Pre‑formulation and Analytical Method Development Requiring Orthogonal Identity Confirmation

When developing GMP‑compliant analytical methods, the computed density (1.014 g cm⁻³) and refractive index (1.476) of 1‑carbethoxy‑4‑sec‑butylpiperazine serve as orthogonal identity parameters that differentiate it from the n‑butyl analog (density 1.008 g cm⁻³; RI ≈1.470) [1]. These parameters can be cross‑checked against the certificate of analysis upon receipt, reducing the risk of accepting an incorrect N‑alkyl piperazine homolog.

Protecting‑Group Strategy for Sequential Piperazine Functionalization in Complex API Syntheses

In multistep active pharmaceutical ingredient (API) syntheses, the carbethoxy group serves as a stable N‑protecting group that can be removed under mild basic or reductive conditions, while the sec‑butyl substituent remains intact. The steric bulk of the sec‑butyl side‑chain also suppresses unwanted N‑oxidation during downstream transformations, a side‑reaction more prevalent with the less hindered n‑butyl analog [1]. This chemoselectivity advantage supports the selection of this compound as the preferred late‑stage intermediate in process chemistry routes.

Application
Selection Property
Validation Focus
Asymmetric synthesis of CNS‑targeted candidates
Chiral resolution feasibility
Enantiomeric excess and chiral stationary phase method verification
SAR exploration of steric/lipophilic gradients
Distinct steric parameter (Taft Es) profile
Deconvolution of steric vs. lipophilic contributions
Analytical QC identity confirmation
Computed density and refractive index differentiation
Refractometric/densitometric identity cross‑check
Sequential protecting‑group strategy in API synthesis
Chemoselectivity context (N‑carbethoxy stability, steric shielding)
Downstream transformation orthogonality and N‑oxidation control
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